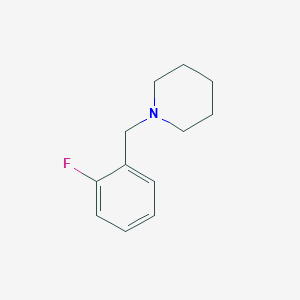

1-(2-Fluorobenzyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Fluorobenzyl)piperidine is a chemical compound with the molecular formula C12H16FN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . The compound is used in the pharmaceutical industry and is present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . For instance, piperidine was reacted with various fluorine-containing benzylchlorides and benzylbromides in the presence of triethylamine in benzene at reflux temperature for 24 hours to form corresponding mono-(2-fluorobenzyl)piperidine .Molecular Structure Analysis

The molecular structure of this compound is established by employing 1H NMR, 13C NMR, and mass spectral analysis . The average mass of the molecule is 193.260 Da .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, it has been reported that piperidine reacted with various fluorine-containing benzylchlorides and benzylbromides to form mono-(2-fluorobenzyl)piperidine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H16FN), average mass (193.260 Da), and monoisotopic mass (193.126678 Da) .Wissenschaftliche Forschungsanwendungen

Radioligands and Imaging Agents

Development of Radioligands : Studies have focused on synthesizing and evaluating derivatives of 1-(2-Fluorobenzyl)piperidine for use as radioligands. For example, the compound 4-FDP, an analog of donepezil, was synthesized for potential use in acetylcholinesterase (AChE) studies, although it showed nonspecific distribution in brain regions, indicating limitations for in vivo AChE studies (Lee et al., 2000).

PET Imaging Agents : The synthesis of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors was explored. However, these radiotracers demonstrated poor brain penetration and significant defluorination, limiting their effectiveness (Labas et al., 2011).

Pharmaceutical Development

Anti-Tubercular Agents : The 2,4-diaminoquinazoline class, including N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, was identified as an effective inhibitor of Mycobacterium tuberculosis growth. This class has been extensively evaluated for tuberculosis drug discovery (Odingo et al., 2014).

Anticancer Agents : Certain 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives have been investigated for their antibacterial, antifungal, and anticancer activities. They demonstrated promising antiproliferative and antimigrative activities against various cancer cell lines (Binici et al., 2021).

Histone Deacetylase Inhibitors : Spiro[chromane‐2,4′‐piperidine] derivatives, including those with 4-fluorobenzyl groups, have been developed as novel histone deacetylase (HDAC) inhibitors. These compounds showed promising in vitro antiproliferative activities and improved in vivo antitumor activity in an HCT‐116 xenograft model (Thaler et al., 2012).

Inotropic Agents : Compounds like 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide have shown positive inotropic activity, potentially useful for developing heart-related medications (Liu et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Piperidines, including 1-(2-Fluorobenzyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of diseases, may yield important leads .

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZUDBRHFKCOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2521774.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)

![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2521779.png)

![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)

![2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2521786.png)

![2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2521789.png)

![(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2521791.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)